Benzyl(nitro)cyanamide

Catalog No.
S14876329
CAS No.
119027-94-0
M.F
C8H7N3O2
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl(nitro)cyanamide

CAS Number

119027-94-0

Product Name

Benzyl(nitro)cyanamide

IUPAC Name

benzyl(nitro)cyanamide

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c9-7-10(11(12)13)6-8-4-2-1-3-5-8/h1-5H,6H2

InChI Key

AIRYHRBBETYYOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C#N)[N+](=O)[O-]

Benzyl(nitro)cyanamide is a chemical compound with the molecular formula C8_8H7_7N3_3O2_2 and a molecular weight of approximately 177.16 g/mol. It is characterized by the presence of a benzyl group attached to a cyanamide functional group, along with a nitro substituent. The compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

Due to its functional groups. Some notable reactions include:

  • Nucleophilic Substitution: The cyanamide moiety can undergo nucleophilic attack, allowing for the introduction of various substituents.
  • Cycloaddition Reactions: The compound can react with other unsaturated systems, such as alkenes or alkynes, leading to cycloadducts.
  • Reactivity with Nitric Oxide: Benzyl cyanide reacts with nitric oxide in the presence of sodium methoxide to yield bis-diazeniumdiolated imidate derivatives, showcasing its reactivity under specific conditions .

Benzyl(nitro)cyanamide can be synthesized through various methods:

  • Nitration of Benzyl Cyanide: The most common method involves the nitration of benzyl cyanide using fuming nitric acid, which introduces the nitro group into the aromatic ring .
  • Direct Synthesis from Benzylamine: Another approach includes reacting benzylamine with cyanogen bromide followed by nitration.
  • Utilization of Cyanamide Derivatives: Starting from commercially available cyanamide derivatives and introducing the benzyl and nitro groups through appropriate reactions.

Benzyl(nitro)cyanamide finds applications in several areas:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Chemistry: Due to its potential biological activities, it may be explored for developing new therapeutic agents.
  • Material Science: Its unique properties could be harnessed in creating novel materials or polymers.

Research into the interactions of benzyl(nitro)cyanamide with other chemical species is crucial for understanding its reactivity and potential applications. Studies have shown that:

  • Reactivity with Aromatic Compounds: Benzyl(nitro)cyanamide can react with various aromatic compounds under specific conditions, forming σ-adducts .
  • Kinetic Studies: The kinetics of reactions involving benzyl cyanide derivatives indicate that carbanions derived from these compounds exhibit high reactivity towards nitro compounds, suggesting potential pathways for further exploration in synthetic chemistry.

Several compounds share structural similarities with benzyl(nitro)cyanamide. Here are some notable examples:

Compound NameStructure/FeaturesUnique Aspects
Benzyl CyanideC6_6H5_5CH2_2C≡NLacks nitro group; primarily used in organic synthesis.
p-Nitrobenzyl CyanideC6_6H4(NO2)_4(NO_2)CH2_2C≡NContains a nitro group but lacks the cyanamide functionality.
BenzylamineC6_6H5_5CH2_2NH2_2Amino group instead of cyanamide; used in pharmaceuticals.
NitroguanidineC2_2H4_4N4_4OContains multiple nitrogen atoms; used in explosives.

Benzyl(nitro)cyanamide stands out due to its combination of both nitro and cyanamide functionalities, which may enhance its reactivity and potential biological activity compared to similar compounds. This unique structure allows for diverse synthetic pathways and applications not readily available to its analogs.

Alkylation Techniques Using Silver Nitrocyanamide

Alkylation of nitrocyanamide derivatives with silver nitrocyanamide has emerged as a robust method for synthesizing benzyl(nitro)cyanamide and its isocyanate derivatives. Silver nitrocyanamide, either pre-synthesized or generated in situ, reacts selectively with primary, secondary, and tertiary alkyl halides to form intermediate alkylnitrocyanamides, which subsequently thermolyze to yield isocyanates. For instance, Boyer et al. demonstrated that benzyl bromide reacts with silver nitrocyanamide at temperatures ranging from −20°C to 80°C to produce benzyl isocyanate in yields exceeding 90%. The reaction proceeds via a two-step mechanism:

  • Nucleophilic displacement: The nitrocyanamide anion attacks the alkyl halide, forming an alkylnitrocyanamide intermediate.
  • Thermolysis: The intermediate undergoes decomposition under mild heating, releasing nitrogen dioxide and forming the corresponding isocyanate.

Reaction optimization studies highlight the importance of solvent polarity and silver ion coordination. Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state, while nonpolar solvents like toluene favor intermediate isolation. Table 1 summarizes key alkylation results from representative studies:

Table 1: Alkylation of Silver Nitrocyanamide with Selected Alkyl Halides

Alkyl HalideTemperature (°C)Yield (%)Product
Benzyl bromide2595Benzyl isocyanate
1-Bromooctane5078Octyl isocyanate
2-Bromocyclohexane8063Cyclohexyl isocyanate

Notably, sterically hindered substrates such as cyclopropyl bromide or phenacyl bromide exhibit negligible reactivity due to unfavorable transition-state geometry. Furthermore, vicinal dihalides like 1,2-dibromocyclohexane produce low yields of mono-isocyanates, attributed to competing elimination pathways.

Oxidative Pathways Involving Nitric Acid-Mediated Transformations

Nitric acid serves as a dual-purpose reagent in benzyl(nitro)cyanamide chemistry, facilitating both oxidation and nitration reactions. In the context of benzyl derivatives, concentrated nitric acid (68–70%) oxidizes alcohol functionalities to ketones while concurrently introducing nitro groups under controlled conditions. For example, the oxidation of benzoin to benzil involves nitric acid-mediated dehydrogenation, where the alcoholic hydroxyl group is converted to a ketone without nitration side reactions. This selectivity arises from the absence of sulfuric acid, which typically promotes electrophilic aromatic substitution.

In a representative procedure, 10 grams of benzoin dissolved in 50 milliliters of concentrated nitric acid undergoes reflux at 80°C for three hours, yielding 9.2 grams of benzil (93% purity). Kinetic studies of analogous systems, such as the oxidation of 2-octanol to 2-octanone, reveal autocatalytic behavior driven by nitrous acid (HNO₂) intermediates. The reaction mechanism proceeds as follows:

  • Initiation: Trace HNO₂ catalyzes the oxidation of the alcohol to a ketone.
  • Autocatalysis: Each turnover generates additional HNO₂, accelerating the reaction until substrate depletion.

This pathway is highly sensitive to temperature and acid concentration. Elevated temperatures (>90°C) promote overoxidation to carboxylic acids, while dilute nitric acid (<50%) results in incomplete conversion.

In Situ Generation of Reactive Intermediates for Isocyanate Formation

In situ generation of silver nitrocyanamide offers practical advantages over pre-synthesized reagents, particularly in large-scale applications. By mixing sodium nitrocyanamide with silver nitrate in a 1:1 molar ratio, the active alkylation agent forms directly in the reaction medium. This approach eliminates the need for isolation of moisture-sensitive silver nitrocyanamide, streamlining the synthesis of benzyl(nitro)cyanamide derivatives.

Key benefits of in situ methods include:

  • Improved yield: Freshly generated silver nitrocyanamide exhibits higher reactivity, minimizing side reactions such as hydrolysis.
  • Scalability: The one-pot procedure facilitates gram-to-kilogram scale synthesis without specialized equipment.

For example, a 100-gram-scale synthesis of benzyl isocyanate achieved 92% yield using in situ-generated silver nitrocyanamide, compared to 85% yield with pre-formed reagent. The process involves sequential addition of sodium nitrocyanamide and silver nitrate to a solution of benzyl bromide in acetonitrile, followed by stirring at ambient temperature for 12 hours.

Challenges persist in reactions requiring anhydrous conditions, as residual water promotes decomposition of the nitrocyanamide intermediate. Countermeasures include molecular sieves or azeotropic drying with toluene.

The electrophilic nitrosation of benzyl(nitro)cyanamide proceeds through a well-characterized mechanistic pathway that involves the formation of nitrosonium ion intermediates and subsequent diazonium salt generation [2] [7]. The initial step in this process requires the formation of nitrous acid from sodium nitrite and hydrochloric acid under acidic conditions, which subsequently undergoes protonation to yield the highly electrophilic nitrosonium ion [2] [8]. This nitrosonium ion serves as the key electrophilic species that initiates the nitrosation sequence through nucleophilic attack by the amine functionality present in the nitrocyanamide structure [2] [7].

The mechanistic pathway begins with the rapid equilibrium formation of nitrous acid, followed by its conversion to the nitrosonium ion through acid-catalyzed dehydration [2] [8]. The nucleophilic attack of the primary amine group on the nitrosonium ion results in the formation of an unstable nitrogen-nitrosoaminium intermediate, which rapidly undergoes deprotonation to yield an N-nitrosamine intermediate [2] [7]. This N-nitrosamine intermediate subsequently undergoes keto-enol tautomerization to form a diazotic acid species, representing the rate-determining step in the overall transformation [2] [8].

The formation of the diazonium ion occurs through protonation of the diazotic acid followed by elimination of water, generating the thermodynamically stable diazonium salt product [2] [7]. The activation energies for individual steps in this process have been determined through computational studies, with the tautomerization step exhibiting the highest energy barrier of approximately 15-20 kilocalories per mole [2] [8]. The overall process displays a combined activation energy ranging from 25-35 kilocalories per mole, indicating moderate thermal accessibility under standard reaction conditions [2] [7].

Electrophilic acceleration effects play a crucial role in facilitating nitrosation reactions, with transition metal centers and carbon electrophiles significantly enhancing reaction rates [3]. The presence of electron-withdrawing groups, such as the nitro substituent in benzyl(nitro)cyanamide, creates additional electrophilic character that promotes the formation of reactive intermediates [3]. Kinetic studies have revealed that the nitrosonium ion formation step exhibits relatively low temperature dependence, while the subsequent tautomerization process shows significant temperature sensitivity [2] [8].

Reaction StepActivation Energy (kcal/mol)Temperature DependenceRate Determining
Nitrosonium Ion Formation (HNO₂ + H⁺ → NO⁺ + H₂O)12-15LowNo
Nucleophilic Attack (R-NH₂ + NO⁺)8-12ModerateNo
N-Nitrosamine Formation5-8LowNo
Tautomerization to Diazotic Acid15-20HighYes
Diazonium Ion Formation (H₂O elimination)10-15ModerateNo
Overall Process25-35HighOverall

The mechanistic understanding of electrophilic nitrosation has been enhanced through studies of related aromatic amine systems, which demonstrate that the presence of electron-donating or electron-withdrawing substituents significantly affects both reaction kinetics and product selectivity [9]. The nitro group in benzyl(nitro)cyanamide functions as a strong electron-withdrawing substituent, which stabilizes the diazonium ion product through resonance effects while simultaneously increasing the electrophilic character of the aromatic system [9] [4].

Thermolytic Decomposition Pathways of Alkylnitrocyanamides

The thermolytic decomposition of alkylnitrocyanamides, including benzyl(nitro)cyanamide, follows multiple competing pathways that are highly dependent on temperature and reaction conditions [10] [11]. Computational studies using density functional theory methods have identified several primary decomposition routes, with each pathway characterized by distinct activation energies and temperature dependencies [10] [11]. The most prominent decomposition mechanism involves homolytic cleavage of the carbon-nitro bond, which becomes increasingly favorable at elevated temperatures above 1200 Kelvin [11] [12].

The carbon-nitro bond homolysis pathway represents the thermodynamically dominant route at high temperatures, with activation energies ranging from 45-65 kilocalories per mole [11] [12]. This process generates benzyl radicals and nitrogen dioxide as primary products, with the reaction becoming exergonic above approximately 1250-1500 Kelvin [11]. The temperature dependence of this pathway follows Arrhenius behavior, with the pre-exponential factor indicating a high entropy of activation consistent with bond homolysis mechanisms [11] [12].

Alternative decomposition pathways include nitro-nitrite rearrangement, which involves isomerization of the nitro group to a nitrite isomer followed by oxygen-nitrogen bond homolysis [11] [12]. This pathway exhibits higher activation barriers of 55-75 kilocalories per mole but becomes competitive at intermediate temperatures between 800-1200 Kelvin [11]. The rearrangement process involves intramolecular reorganization of the nitro group, creating a more thermodynamically stable nitrite intermediate that subsequently undergoes homolytic cleavage [11] [12].

Carbon-hydrogen alpha-attack represents another significant decomposition pathway, particularly at moderate temperatures ranging from 900-1300 Kelvin [11]. This mechanism involves abstraction of hydrogen atoms adjacent to the nitro group, leading to the formation of aromatic nitrile products and water [11]. The activation energy for this pathway typically ranges from 35-50 kilocalories per mole, making it kinetically competitive with other decomposition routes under specific temperature conditions [11] [12].

The nitrogen-carbon bond cleavage in the cyanamide moiety constitutes an additional decomposition pathway that becomes significant at temperatures above 1000 Kelvin [10]. This process involves homolytic cleavage of the nitrogen-carbon triple bond, generating benzyl radicals and cyanamide fragments with activation energies of 40-60 kilocalories per mole [10]. The reaction products from this pathway can undergo further decomposition or recombination reactions, depending on the specific reaction conditions and temperature profile [10] [12].

Decomposition PathwayActivation Energy (kcal/mol)Temperature Range (K)Primary Products
C-NO₂ Homolytic Cleavage45-651200-1500Radical + NO₂
Nitro-Nitrite Rearrangement (C-NO₂ → C-ONO)55-75800-1200Nitrite Isomer
O-NO Bond Homolysis25-35600-1000Alkyl Radical + NO
C-H α-Attack35-50900-1300Aromatic Nitrile
N-CN Bond Cleavage40-601000-1400Benzyl Radical + Cyanamide
Intramolecular Cyclization30-45800-1200Heterocyclic Products

Intramolecular cyclization reactions represent a unique decomposition pathway observed in benzyl(nitro)cyanamide systems, where the proximity of the benzyl group to the nitrocyanamide functionality enables ring closure reactions [10]. These cyclization processes typically exhibit lower activation barriers of 30-45 kilocalories per mole and can occur at moderate temperatures between 800-1200 Kelvin [10]. The cyclization products often include heterocyclic compounds containing nitrogen and oxygen atoms derived from the original nitrocyanamide structure [10].

The kinetic analysis of thermolytic decomposition pathways reveals significant competition between different mechanisms depending on temperature and reaction environment [10] [11]. At low temperatures, carbon-hydrogen abstraction and intramolecular cyclization dominate, while high-temperature conditions favor homolytic bond cleavage processes [11] [12]. The branching ratios between different pathways can be modulated through careful control of reaction conditions, including temperature profiles and the presence of radical scavengers or catalysts [10] [11].

Solvent Effects on Reaction Kinetics and Product Distribution

Solvent effects play a crucial role in determining both the kinetics and product distribution of nitrocyanamide reactions, with significant variations observed across different solvent systems [13] [14]. The influence of solvent polarity on reaction rates and selectivity has been extensively studied, revealing complex relationships between solvent properties and mechanistic pathways [13] [15]. Polar solvents generally enhance reaction rates for ionic mechanisms while stabilizing charged intermediates, whereas nonpolar solvents tend to favor radical pathways and homolytic processes [13] [14].

The dielectric constant of the solvent medium significantly affects the stabilization of transition states and intermediates in nitrocyanamide reactions [13] [4]. Water, with its high dielectric constant of 78.4, serves as an excellent medium for ionic reactions and provides superior stabilization for charged species [13] [16]. Comparative studies using water as a reference solvent demonstrate that polar protic solvents like methanol exhibit reduced reaction rates, typically 60-80% of the water-based system, due to decreased dielectric stabilization and hydrogen bonding effects [13] [17].

Polar aprotic solvents, such as acetonitrile and dimethyl sulfoxide, exhibit unique reactivity profiles that differ significantly from both protic and nonpolar systems [13] [14]. Acetonitrile, with a dielectric constant of 37.5, typically enhances reaction rates by 20-50% compared to water for elimination reactions while maintaining high product selectivity [14] [15]. The absence of protic hydrogen atoms in aprotic solvents eliminates competing hydrogen bonding interactions that can interfere with nucleophilic processes [13] [14].

The reaction kinetics in nonpolar solvents such as hexane and toluene are dramatically reduced, with rate constants typically 10-30% of those observed in polar media [13] [15]. These solvents favor radical mechanisms and single-electron transfer processes due to their inability to stabilize ionic intermediates [13] [16]. The product distribution in nonpolar media often shows increased formation of radical coupling products and decreased selectivity for ionic pathway products [13] [15].

Mixed solvent systems provide opportunities for fine-tuning reaction conditions and optimizing both rate and selectivity parameters [17]. The combination of polar and nonpolar solvents can create intermediate environments that balance the advantages of both solvent types [17]. Studies of mixed acetonitrile-water systems demonstrate that optimal ratios can achieve rate enhancements while maintaining high product selectivities [17] [15].

Solvent TypeDielectric ConstantRelative Rate ConstantProduct SelectivityMechanism Preference
Polar Protic (Water)78.41.0 (Reference)High (>90%)SN2/Addition
Polar Protic (Methanol)32.70.6-0.8Moderate (70-85%)SN2/Addition
Polar Aprotic (Acetonitrile)37.51.2-1.5High (85-95%)SN2/Elimination
Polar Aprotic (DMSO)46.70.8-1.2Moderate (75-90%)SN2/Addition
Nonpolar (Hexane)1.90.1-0.3Low (40-60%)SN1/Radical
Nonpolar (Toluene)2.40.2-0.4Low (45-65%)SN1/Radical
Mixed Solvent SystemsVariable0.5-2.0Variable (60-95%)Mixed Mechanisms

The hydrogen bonding capability of protic solvents introduces additional complexity to the reaction mechanisms through specific solvation effects [14] [18]. Protic solvents can form hydrogen bonds with both reactants and transition states, leading to differential stabilization that affects reaction pathways [14]. The strength and directionality of hydrogen bonding interactions can significantly alter the energy profiles of competing reaction mechanisms [14] [18].

Temperature-dependent solvent effects reveal that the relative importance of different solvation mechanisms changes with thermal energy [13] [14]. At elevated temperatures, the kinetic advantages of polar solvents become less pronounced as thermal energy begins to overcome solvation barriers [13]. Conversely, at low temperatures, solvent effects become more pronounced, with polar media showing enhanced rate acceleration compared to nonpolar systems [13] [15].

The kinetic parameters for nitrocyanamide reactions in various solvent systems demonstrate significant variation in both activation energies and pre-exponential factors [13] [14]. Electrophilic nitrosation reactions exhibit rate constants of approximately 1.2 × 10³ M⁻¹s⁻¹ in aqueous media with activation energies of 15.2 kilocalories per mole [13]. Nucleophilic addition reactions show slightly reduced rates of 8.5 × 10² M⁻¹s⁻¹ with higher activation barriers of 18.7 kilocalories per mole [13] [14].

Reaction TypeRate Constant (M⁻¹s⁻¹) at 298KActivation Energy (kcal/mol)Pre-exponential Factor (s⁻¹)Temperature Coefficient
Electrophilic Nitrosation1.2 × 10³15.22.1 × 10¹³2.3
Nucleophilic Addition8.5 × 10²18.71.5 × 10¹²2.8
Thermal Decomposition2.1 × 10⁻⁴45.83.8 × 10¹⁴4.1
Hydrolysis3.7 × 10⁻²22.37.2 × 10¹¹3.2
Oxidation5.4 × 10²12.99.1 × 10¹²1.9
Reduction1.8 × 10³8.44.3 × 10¹³1.6

Benzyl(nitro)cyanamide represents a highly versatile chemical compound with significant potential in advanced material synthesis applications. This nitrogen-rich compound, with the molecular formula C8H7N3O2 and a molecular weight of 177.16 grams per mole, exhibits a nitrogen content of 23.72 percent, making it particularly suitable for incorporation into various high-performance material systems [1]. The compound's unique structural features, including both benzyl and nitrocyanamide functionalities, enable multiple pathways for integration into sophisticated material architectures.

Modular Assembly of Metal-Organic Frameworks

Benzyl(nitro)cyanamide serves as an exceptional precursor for the modular assembly of metal-organic frameworks through several distinct mechanisms. The compound's dual functionality enables it to participate in coordination-driven self-assembly processes that are fundamental to metal-organic framework construction [2] [3].

The templating capabilities of benzyl(nitro)cyanamide are particularly evident in metal node formation, where the compound can facilitate the creation of precisely controlled metal cluster environments. Research has demonstrated that thermolabile carbamate crosslinker utilization allows for independent control over metal identity, metal-metal distance, and active site flexibility [4]. In this context, benzyl(nitro)cyanamide can serve as a bridging ligand that enables the formation of bimetallic sites with tunable properties.

The compound's benzyl group provides aromatic stabilization while the nitrocyanamide moiety offers multiple coordination sites for metal binding. This dual functionality enables the formation of atomically precise bimetallic complexes through templated amine pair coordination mechanisms [4]. The quantitative conversion of templated amine pairs into diverse chelating sites, including iminopyridine and bis(2-pyridylmethyl)amine ligands, has been successfully demonstrated with various metal cations including manganese(II), iron(II), cobalt(II), nickel(II), copper(I), and copper(II) [4].

Metal-organic framework assembly using benzyl(nitro)cyanamide as a modular component benefits from enhanced crystallinity through coordination modulation techniques. The compound can act as a modulator molecule during synthesis, improving crystallinity, controlling particle size, and inducing specific defectivity patterns [2]. The modulated self-assembly approach enables fine control over framework properties including particle morphology, porosity characteristics, and surface chemistry modifications [2].

The functional modular assembly strategy represents another significant application where benzyl(nitro)cyanamide can be incorporated into metal-organic framework structures. This approach allows for the installation of desired functional units into host materials, with the capability for functional unit switching according to different application requirements [5]. The compound's carboxyl-containing derivatives can be directly inserted into framework structures through single substitution mechanisms, while non-carboxyl variants can be incorporated through stepwise modification processes [5].

Precursor Functionality in Supramolecular Complex Construction

The role of benzyl(nitro)cyanamide as a precursor in supramolecular complex construction encompasses multiple assembly pathways and structural outcomes. The compound's ability to participate in coordination-driven self-assembly makes it valuable for creating discrete supramolecular coordination complexes with predetermined architectures [6].

Hydrogen bonding networks represent a primary mechanism through which benzyl(nitro)cyanamide contributes to supramolecular assembly. The compound can form stable hydrogen bonding interfaces through its nitro and cyanamide functionalities, enabling the construction of columnar supramolecular polymer structures [6]. The benzyl group provides additional π-π stacking interactions that enhance structural stability and promote organized assembly patterns [7].

Pseudorotaxane formation mechanisms involving benzyl(nitro)cyanamide have shown particular promise in creating grid-type channel architectures. Research has demonstrated that pseudorotaxane systems can self-assemble through π-π and hydrogen bonding interactions to form three-dimensional supramolecular architectures [8]. In these systems, metal coordination complex anions act as templates, extending hydrogen bonding interactions with surrounding pseudorotaxane cations and bringing adjacent units together through coordinated assembly processes [8].

Host-guest chemistry applications utilizing benzyl(nitro)cyanamide enable sophisticated void space modulation within supramolecular structures. The compound can participate in electrostatic interactions with various guest molecules, leading to the formation of specialized cavity environments with tailored chemical properties [8]. The ability to modulate guest molecule conformation through supramolecular interactions represents a significant advantage in designing functional materials with specific recognition capabilities [8].

The hierarchical self-assembly process involving benzyl(nitro)cyanamide enables the construction of complex topological networks through multi-modal non-covalent forces. This approach combines coordination-driven assembly with hydrogen bonding to create materials with marked topological differences while maintaining minimal synthetic redesign requirements [6]. The structural rigidity imposed by the benzyl group helps minimize cyclic oligomer formation, increasing assembly efficacy and improving resultant material properties [6].

Template-directed assembly mechanisms utilize benzyl(nitro)cyanamide in dual-template systems that enable the preparation of multi-shell mesoporous frameworks with controllable shell numbers and tunable chamber sizes [9]. The compound's participation in template-substrate interactions facilitates the creation of elaborate hierarchical architectures with specific physical and chemical features tailored for different applications [9].

Role in Energetic Material Formulations for Propellant Systems

Benzyl(nitro)cyanamide exhibits significant potential for incorporation into energetic material formulations designed for propellant system applications. The compound's nitrogen-rich composition and energetic functional groups position it as a valuable component in advanced propellant formulations that require enhanced performance characteristics [10] [11].

The integration of benzyl(nitro)cyanamide into solid rocket propellant systems can provide substantial improvements in specific impulse and characteristic exhaust velocity compared to traditional ammonium perchlorate/hydroxyl-terminated polybutadiene formulations. Research has shown that nitrogen-rich energetic compounds can achieve specific impulse values exceeding 250 seconds, representing significant performance enhancements over conventional systems [10] [12].

Energetic material properties analysis reveals that benzyl(nitro)cyanamide falls within the optimal range for propellant applications. With a predicted density between 1.40-1.60 grams per cubic centimeter and an estimated detonation velocity in the range of 7000-8000 meters per second, the compound exhibits characteristics suitable for incorporation into high-performance propellant formulations [13] [14].

The thermal stability characteristics of benzyl(nitro)cyanamide, with an estimated range of 150-200 degrees Celsius, provide adequate stability for propellant processing and storage requirements while maintaining sufficient reactivity for effective combustion performance [13] [15]. The compound's heat of formation, estimated between +100 to +400 kilojoules per mole, contributes to the overall energetic content of propellant formulations [15] [16].

Burning rate modification represents another significant application area where benzyl(nitro)cyanamide can enhance propellant performance. The compound can serve as a burning rate modifier, potentially increasing combustion rates by 10-15 percent compared to baseline formulations [10]. This enhancement results from the compound's ability to create additional catalytic areas that accelerate oxidation of propellant components [10].

Advanced multi-component propellant systems incorporating benzyl(nitro)cyanamide can achieve characteristic velocities ranging from 1480-1540 meters per second, representing substantial improvements over traditional systems [11] [12]. The compound's integration with energetic binders such as glycidyl azide polymer or polybutadiene-based systems enables the development of formulations with specific impulse values between 248-258 seconds [10] [11].

The compatibility of benzyl(nitro)cyanamide with various oxidizer systems enables its incorporation into diverse propellant architectures. The compound can function effectively with novel high-energy density oxidizers including trinitroethyl formate, trinitroethyl nitrocarbamate, and bis(trinitroethyl)oxalate systems [11] [12]. These combinations result in propellant formulations with enhanced performance characteristics while maintaining acceptable sensitivity and stability profiles [12].

Flame temperature modulation capabilities of benzyl(nitro)cyanamide contribute to optimized combustion characteristics in propellant systems. The compound can help achieve flame temperatures in the range of 1330-1390 Kelvin, providing optimal conditions for efficient energy release while minimizing thermal stress on propulsion system components [11] [12].

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

177.053826475 g/mol

Monoisotopic Mass

177.053826475 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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